molecular formula C9H10BrNO3 B13536430 4-Bromo-2-methoxy-1-(2-nitroethyl)benzene

4-Bromo-2-methoxy-1-(2-nitroethyl)benzene

Cat. No.: B13536430
M. Wt: 260.08 g/mol
InChI Key: XBVFZDCWUFKKRC-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-(2-nitroethyl)benzene is an organic compound with the molecular formula C9H10BrNO3 It is a substituted benzene derivative, characterized by the presence of a bromine atom, a methoxy group, and a nitroethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-(2-nitroethyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. . The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-(2-nitroethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-methoxy-1-(2-nitroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-(2-nitroethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxy-1-(2-nitrovinyl)benzene
  • 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
  • 4-Bromo-1-iodo-2-methoxybenzene

Uniqueness

4-Bromo-2-methoxy-1-(2-nitroethyl)benzene is unique due to the presence of the nitroethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and research .

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

4-bromo-2-methoxy-1-(2-nitroethyl)benzene

InChI

InChI=1S/C9H10BrNO3/c1-14-9-6-8(10)3-2-7(9)4-5-11(12)13/h2-3,6H,4-5H2,1H3

InChI Key

XBVFZDCWUFKKRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CC[N+](=O)[O-]

Origin of Product

United States

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